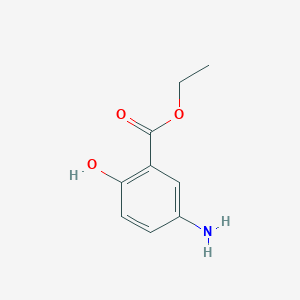
Tert-butyl 2-(2-aminophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-aminophenyl)acetate is an organic compound that can be used as an intermediate in organic synthesis . It is a solid substance and its CAS number is 174579-31-8 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2-aminophenyl)acetate is represented by the linear formula C12H17NO2 . The molecular weight is 207.27 .Chemical Reactions Analysis
Tert-butyl 2-(2-aminophenyl)acetate can participate in various chemical reactions. For example, it can be used as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
Tert-butyl 2-(2-aminophenyl)acetate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Chemical Transformations and Reactions
Tert-butyl 2-(2-aminophenyl)acetate is involved in various chemical reactions and transformations, a key aspect in scientific research. For example, a study by Konnov et al. (2019) demonstrated its role in the reduction of azido groups accompanied by ring closure to 1,2,3-triazole 3-oxide, a process crucial for synthesizing specific organic compounds (Konnov et al., 2019). Additionally, Hodges et al. (2004) reported its use in the base-promoted cyclization process to create spirocyclic indoline lactones, highlighting its utility in synthesizing complex organic structures (Hodges et al., 2004).
Catalytic Applications
The compound also finds applications in catalysis. Iuchi et al. (2010) described its role in the iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols, demonstrating its importance in facilitating chemical reactions (Iuchi et al., 2010). This catalytic application underscores its potential in industrial and organic chemistry.
Synthesis of Complex Molecules
Butin et al. (2008) explored the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes using tert-butyl 2-(2-aminophenyl)acetate. The study demonstrated its utility in synthesizing indoles containing three keto groups, a significant contribution to the field of organic synthesis (Butin et al., 2008).
Environmental and Analytical Applications
The compound's derivatives have been studied for their environmental and analytical applications. For example, Fischer et al. (1976) investigated the nitration of p-tert-butyltoluene in acetic anhydride, leading to the production of various acetates, demonstrating the compound's relevance in environmental chemistry (Fischer & Woderer, 1976). Li et al. (2006) discussed its use in aqueous phosphoric acid as a reagent for deprotection, emphasizing its role in analytical chemistry (Li et al., 2006).
Synthesis and Characterization of New Compounds
Boraei et al. (2021) synthesized new compounds containing tert-butyl 2-(2-aminophenyl)acetate derivatives, showcasing its utility in the synthesis and characterization of novel organic compounds (Boraei et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(2-aminophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYKJKMISAEJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98911-34-3 |
Source


|
| Record name | tert-butyl 2-(2-aminophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2630559.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2630560.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/no-structure.png)

![Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate](/img/structure/B2630568.png)
![2,2-Dichloro-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2630570.png)
![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630571.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinazoline](/img/structure/B2630572.png)




![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)